![molecular formula C11H15N5O3S2 B2771261 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097922-57-9](/img/structure/B2771261.png)
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine (DOTP) is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in the regulation of various cellular processes.
Scientific Research Applications
Anticancer and Antibacterial Applications
Derivatives of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine have been explored for their anticancer and antibacterial activities. For instance, a study on polyfunctional substituted 1,3-thiazoles, which share structural similarities with the compound , revealed significant anticancer activity against a variety of cancer cell lines, including those from lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. Compounds with a piperazine substituent demonstrated notable effectiveness, suggesting the potential of piperazine derivatives in cancer treatment (Kostyantyn Turov, 2020). Another study highlighted the design and synthesis of novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, showing promising antibacterial activities against various pathogens, further underlining the compound's relevance in developing new antimicrobial agents (Wu Qi, 2014).
Anticonvulsant Activity
The compound's derivatives have also been investigated for their anticonvulsant activities. A series of 2,5-disubstituted-1,3,4-thiadiazole derivatives were synthesized and evaluated for their efficacy in treating seizures, with some compounds showing potent anticonvulsant properties without causing neurotoxicity at significant doses. This suggests the potential use of these derivatives in developing new treatments for epilepsy and related disorders (K. Harish, K. Mohana, L. Mallesha, 2014).
Enzyme Inhibition for Antidepressant Development
Investigations into the oxidative metabolism of Lu AA21004, a novel antidepressant structurally related to the compound of interest, provided insights into the metabolic pathways involving various cytochrome P450 enzymes. Understanding these pathways is crucial for the development of new antidepressants with optimized pharmacokinetic profiles, offering a glimpse into how derivatives of the compound could be tailored for enhanced therapeutic efficacy (Mette G. Hvenegaard et al., 2012).
Biofilm and MurB Enzyme Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and evaluated for their ability to inhibit bacterial biofilms and the MurB enzyme, crucial for bacterial cell wall synthesis. This research highlights the potential of piperazine derivatives in addressing antibiotic resistance and treating bacterial infections by targeting biofilm formation and essential bacterial enzymes (Ahmed E. M. Mekky, S. Sanad, 2020).
properties
IUPAC Name |
3,5-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S2/c1-8-11(9(2)19-13-8)21(17,18)16-5-3-15(4-6-16)10-7-12-20-14-10/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDFCGQENGDWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.